Boc-Phe(3-F)-OH
Overview
Description
Boc-Phe(3-F)-OH: is a fluorinated derivative of the amino acid phenylalanine. The compound is characterized by the presence of a fluorine atom at the third position of the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group attached to the amino group. This modification enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Boc-3-fluoro-L-phenylalanine, also known as Boc-Phe(3-F)-OH, is a derivative of phenylalanine, an essential amino acid. The primary targets of this compound are proteins and peptides, where it is incorporated into their structure . The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue .
Mode of Action
The mode of action of Boc-3-fluoro-L-phenylalanine involves its incorporation into proteins and peptides, which increases their catabolic stability . This is particularly beneficial in therapeutic proteins and peptide-based vaccines . The compound plays an important role as potential enzyme inhibitors as well as therapeutic agents .
Biochemical Pathways
The biochemical pathways affected by Boc-3-fluoro-L-phenylalanine are primarily those involving protein synthesis and degradation. The compound influences aspects such as protein folding, protein–protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal pH, stability, thermal stability, and therapeutic properties . The effect of peptide structure and stability has been found to depend on the position and number of fluorine atoms within the amino acid chains .
Pharmacokinetics
The introduction of fluorine into phenylalanine is known to improve the biophysical and chemical properties of bioactives . This suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially enhancing its bioavailability.
Result of Action
The result of Boc-3-fluoro-L-phenylalanine’s action is the modulation of the properties of peptides and proteins, influencing their stability and interactions . This can lead to enhanced therapeutic properties, making the compound a valuable tool in drug research .
Action Environment
The action of Boc-3-fluoro-L-phenylalanine can be influenced by various environmental factors. For instance, the compound should be stored at 2-8 °C , suggesting that temperature can affect its stability
Biochemical Analysis
Biochemical Properties
Boc-3-fluoro-L-phenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. The fluoro group in Boc-3-fluoro-L-phenylalanine can influence the acidity, basicity, hydrophobicity, and reactivity of the compound, making it a valuable tool in protein engineering and drug development . This compound interacts with various enzymes, proteins, and other biomolecules, often serving as an enzyme inhibitor or a structural analog in biochemical studies . For example, Boc-3-fluoro-L-phenylalanine can be incorporated into proteins to study protein folding, stability, and interactions .
Cellular Effects
Boc-3-fluoro-L-phenylalanine affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The incorporation of Boc-3-fluoro-L-phenylalanine into proteins can modulate their activity and stability, affecting cellular processes such as protein synthesis, degradation, and transport . Additionally, Boc-3-fluoro-L-phenylalanine has been shown to impact the metabolic properties of cells, including membrane permeability and reactivity .
Molecular Mechanism
The molecular mechanism of Boc-3-fluoro-L-phenylalanine involves its interactions with biomolecules at the molecular level. The fluoro group in Boc-3-fluoro-L-phenylalanine can form strong covalent bonds with carbon, influencing the compound’s reactivity and stability . This compound can bind to enzymes and proteins, either inhibiting or activating their activity . For example, Boc-3-fluoro-L-phenylalanine can act as an enzyme inhibitor by mimicking the natural substrate and blocking the active site . Additionally, Boc-3-fluoro-L-phenylalanine can affect gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Boc-3-fluoro-L-phenylalanine can change over time. The stability and degradation of Boc-3-fluoro-L-phenylalanine are important factors to consider in biochemical studies . This compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature, pH, and the presence of other chemicals . Long-term effects of Boc-3-fluoro-L-phenylalanine on cellular function have been observed in both in vitro and in vivo studies, including changes in protein stability, enzyme activity, and cellular metabolism .
Dosage Effects in Animal Models
The effects of Boc-3-fluoro-L-phenylalanine vary with different dosages in animal models. At low doses, Boc-3-fluoro-L-phenylalanine can be incorporated into proteins without causing significant toxicity or adverse effects . At high doses, Boc-3-fluoro-L-phenylalanine can exhibit toxic effects, including disruption of cellular processes and damage to tissues . Threshold effects have been observed in studies, where the impact of Boc-3-fluoro-L-phenylalanine on cellular function and metabolism becomes more pronounced at higher concentrations .
Metabolic Pathways
Boc-3-fluoro-L-phenylalanine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound can be metabolized by enzymes such as phenylalanine hydroxylase and phenylalanine ammonia lyase, which convert it into other metabolites . The presence of the fluoro group can influence the metabolic flux and levels of metabolites, affecting the overall metabolic activity of cells . Boc-3-fluoro-L-phenylalanine can also impact the synthesis and degradation of proteins, influencing the balance of metabolic pathways .
Transport and Distribution
The transport and distribution of Boc-3-fluoro-L-phenylalanine within cells and tissues are critical for its biochemical activity . This compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, Boc-3-fluoro-L-phenylalanine can be distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles . The localization and accumulation of Boc-3-fluoro-L-phenylalanine can affect its activity and function, influencing cellular processes such as protein synthesis and degradation .
Subcellular Localization
The subcellular localization of Boc-3-fluoro-L-phenylalanine is an important factor in its biochemical activity . This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For example, Boc-3-fluoro-L-phenylalanine can be localized to the endoplasmic reticulum, where it can influence protein folding and processing . The subcellular localization of Boc-3-fluoro-L-phenylalanine can also affect its interactions with other biomolecules, modulating its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the direct fluorination of ester derivatives of phenylpyruvic acids using fluorine gas (F2), followed by hydrolysis of the resulting fluoropyruvates in the presence of sodium bicarbonate (NaHCO3) in isopropanol . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods: Industrial production of Boc-Phe(3-F)-OH often involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and cost-effectiveness, with stringent quality control measures to ensure the consistency and purity of the product. The compound is typically produced in powder or crystalline form and stored under dry, room temperature conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: Boc-Phe(3-F)-OH undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Peptide Synthesis: The Boc protecting group allows the compound to be used in solid-phase peptide synthesis, where it can be incorporated into peptide chains.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: Boc-Phe(3-F)-OH is used in the synthesis of fluorinated peptides and proteins, which are valuable in studying protein folding, stability, and interactions .
Biology: The compound is utilized in the development of enzyme inhibitors and therapeutic agents. Its incorporation into proteins can enhance their stability and bioavailability, making it useful in drug design and development .
Medicine: In medical research, this compound is employed in positron emission tomography (PET) imaging to study tumor ecosystems and other biological processes. Its fluorinated nature allows for better imaging contrast and accuracy .
Industry: The compound has industrial applications in the production of peptide-based vaccines and therapeutic proteins. Its stability and reactivity make it a valuable component in various biochemical and pharmaceutical processes .
Comparison with Similar Compounds
- Boc-4-fluoro-L-phenylalanine
- Boc-2-fluoro-L-phenylalanine
- Boc-β-fluoro-L-phenylalanine
Comparison: Boc-Phe(3-F)-OH is unique due to the specific position of the fluorine atom on the phenyl ring. This positioning can significantly influence the compound’s reactivity and the properties of the resulting peptides or proteins. Compared to other fluorinated phenylalanines, this compound offers distinct advantages in terms of stability and reactivity, making it a preferred choice in certain applications .
Properties
IUPAC Name |
(2S)-3-(3-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCCREICRYPTTL-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=CC=C1)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114873-01-7 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-3-fluoro-L-phenylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114873-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-3-fluoro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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